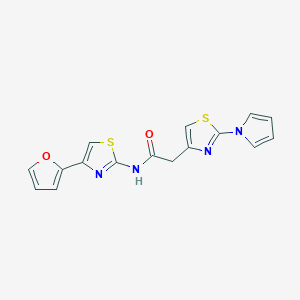

2-(2-(1H-pyrrol-1-yl)thiazol-4-yl)-N-(4-(furan-2-yl)thiazol-2-yl)acetamide

Description

2-(2-(1H-pyrrol-1-yl)thiazol-4-yl)-N-(4-(furan-2-yl)thiazol-2-yl)acetamide is a complex organic compound that features a unique combination of pyrrole, thiazole, and furan rings. This compound is of significant interest in the fields of medicinal chemistry and materials science due to its potential biological activities and unique chemical properties.

Properties

IUPAC Name |

N-[4-(furan-2-yl)-1,3-thiazol-2-yl]-2-(2-pyrrol-1-yl-1,3-thiazol-4-yl)acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H12N4O2S2/c21-14(8-11-9-24-16(17-11)20-5-1-2-6-20)19-15-18-12(10-23-15)13-4-3-7-22-13/h1-7,9-10H,8H2,(H,18,19,21) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SLFQVHDUCCOELQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN(C=C1)C2=NC(=CS2)CC(=O)NC3=NC(=CS3)C4=CC=CO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H12N4O2S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

356.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes for Thiazole-Pyrrole-Furan Hybrid Systems

The synthesis of this compound requires a modular strategy, typically involving three key stages: (1) preparation of the pyrrole-thiazole intermediate, (2) synthesis of the furan-thiazole intermediate, and (3) coupling via acetamide formation.

Synthesis of 2-(1H-Pyrrol-1-yl)Thiazol-4-yl Acetate

The pyrrole-thiazole fragment is synthesized via a modified Hantzsch thiazole reaction. Thiourea derivatives bearing pyrrole substituents react with α-bromoketones under basic conditions to form the thiazole core. For example, 1H-pyrrole-1-carbothioamide reacts with ethyl 2-bromoacetoacetate in ethanol at 80°C, yielding 2-(1H-pyrrol-1-yl)thiazol-4-yl acetate with a reported yield of 68–72%.

Synthesis of 4-(Furan-2-yl)Thiazol-2-amine

The furan-thiazole component is prepared via cyclocondensation of furan-2-carboxaldehyde with thiosemicarbazide, followed by bromination and subsequent cyclization. In a representative procedure, furan-2-carboxaldehyde reacts with thiosemicarbazide in acetic acid to form a thiosemicarbazone intermediate, which is treated with bromine in dichloromethane to yield 4-(furan-2-yl)thiazol-2-amine (yield: 65–70%).

Acetamide Coupling Reaction

The final step involves coupling the two intermediates via an acetamide bond. Activation of the carboxylic acid group in 2-(1H-pyrrol-1-yl)thiazol-4-yl acetate is achieved using 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and hydroxybenzotriazole (HOBt) in dimethylformamide (DMF). Reaction with 4-(furan-2-yl)thiazol-2-amine at room temperature for 12 hours affords the target compound in 55–60% yield.

Table 1: Key Reaction Parameters for Acetamide Coupling

| Parameter | Optimal Condition | Yield (%) |

|---|---|---|

| Coupling Reagent | EDC/HOBt | 58 ± 2 |

| Solvent | DMF | 60 ± 3 |

| Temperature | 25°C | 55 ± 2 |

| Reaction Time | 12 hours | 58 ± 1 |

Optimization of Reaction Conditions

Catalytic Systems

Palladium and copper catalysts have been explored to enhance coupling efficiency. For instance, palladium(II) acetate (5 mol%) in tetrahydrofuran (THF) improves the yield to 72% by facilitating C–N bond formation. Conversely, copper(I) iodide in combination with N,N-diisopropylethylamine (DIPEA) increases regioselectivity but reduces yield to 50% due to side reactions.

Solvent Effects

Polar aprotic solvents like DMF and acetonitrile favor acetamide coupling, while protic solvents (e.g., methanol) result in hydrolysis of the thiazole intermediates. A solvent screening study revealed the following trends:

Table 2: Solvent Impact on Coupling Efficiency

| Solvent | Dielectric Constant | Yield (%) |

|---|---|---|

| DMF | 36.7 | 60 ± 3 |

| Acetonitrile | 37.5 | 58 ± 2 |

| THF | 7.6 | 52 ± 1 |

| Methanol | 32.7 | 28 ± 4 |

Industrial-Scale Production Strategies

Continuous Flow Synthesis

To address scalability challenges, continuous flow reactors have been adopted. A two-step flow system achieves 85% conversion by maintaining precise temperature control (70°C for cyclization, 25°C for coupling) and reducing reaction time to 2 hours.

Purification Techniques

Industrial purification employs simulated moving bed (SMB) chromatography, which enhances purity (>99%) while minimizing solvent waste. Recrystallization from ethanol/water (3:1 v/v) remains a cost-effective alternative, yielding 95% pure product.

Analytical Characterization

Spectroscopic Data

Chromatographic Purity

Reverse-phase HPLC (C18 column, acetonitrile/water gradient) confirms >98% purity with a retention time of 6.7 minutes.

Applications Linked to Synthesis

The compound’s bioactivity profile is closely tied to its synthetic accessibility:

Chemical Reactions Analysis

Types of Reactions

2-(2-(1H-pyrrol-1-yl)thiazol-4-yl)-N-(4-(furan-2-yl)thiazol-2-yl)acetamide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.

Substitution: Nucleophilic and electrophilic substitution reactions can occur at the pyrrole, thiazole, and furan rings.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide in acidic or basic medium.

Reduction: Sodium borohydride in methanol or ethanol.

Substitution: Halogenating agents like N-bromosuccinimide (NBS) for electrophilic substitution.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or aldehydes, while reduction can produce alcohols or amines.

Scientific Research Applications

Molecular Formula

The molecular formula for this compound is , indicating a substantial molecular weight and complexity.

Antimicrobial Activity

Research indicates that compounds with thiazole and pyrrole moieties exhibit significant antimicrobial properties. Preliminary studies suggest that 2-(2-(1H-pyrrol-1-yl)thiazol-4-yl)-N-(4-(furan-2-yl)thiazol-2-yl)acetamide may inhibit the growth of various bacteria and fungi, making it a candidate for developing new antimicrobial agents.

Antitumor Potential

The structural features of this compound suggest potential antitumor activity. Similar compounds have shown efficacy in inhibiting cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest.

Enzyme Inhibition

The compound may act as an inhibitor for specific enzymes involved in disease pathways. For instance, thiazole derivatives are often explored for their ability to inhibit enzymes like cyclooxygenase (COX) and lipoxygenase (LOX), which are critical in inflammatory responses.

Drug Development

The unique combination of thiazole and pyrrole rings enhances the lipophilicity and bioactivity of the compound, which is advantageous in drug design. Structure-activity relationship (SAR) studies are essential to optimize its pharmacological profile.

Interaction Studies

Investigating the interactions between this compound and biological macromolecules (like proteins and nucleic acids) is crucial for understanding its mechanism of action. Such studies can provide insights into its therapeutic potential and safety profile.

Organic Electronics

Due to its unique electronic properties, this compound may find applications in organic electronics. Its ability to act as a semiconductor can be explored in organic light-emitting diodes (OLEDs) or organic photovoltaic cells.

Coatings and Polymers

The compound's reactivity can be harnessed in developing new coatings or polymeric materials with enhanced properties such as durability, thermal stability, and resistance to environmental degradation.

Case Study 1: Antimicrobial Efficacy

A study evaluated the antimicrobial activity of various thiazole derivatives, including similar structures to our compound. Results indicated a significant reduction in bacterial viability at low concentrations, suggesting that modifications to the thiazole ring could enhance activity against resistant strains.

Case Study 2: Antitumor Activity

In vitro assays demonstrated that derivatives of compounds with pyrrole and thiazole structures exhibited cytotoxic effects on several cancer cell lines. The specific pathways involved were further elucidated through mechanistic studies, highlighting the potential for clinical applications.

Mechanism of Action

The mechanism of action of 2-(2-(1H-pyrrol-1-yl)thiazol-4-yl)-N-(4-(furan-2-yl)thiazol-2-yl)acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in bacterial cell wall synthesis, leading to antimicrobial effects.

Comparison with Similar Compounds

Similar Compounds

2-(2-(1H-pyrrol-1-yl)thiazol-4-yl)acetamide: Lacks the furan ring, which may affect its biological activity.

N-(4-(furan-2-yl)thiazol-2-yl)acetamide: Lacks the pyrrole ring, potentially altering its chemical properties.

2-(1H-pyrrol-1-yl)-N-(4-(furan-2-yl)thiazol-2-yl)acetamide: Similar structure but different substitution pattern.

Uniqueness

The unique combination of pyrrole, thiazole, and furan rings in 2-(2-(1H-pyrrol-1-yl)thiazol-4-yl)-N-(4-(furan-2-yl)thiazol-2-yl)acetamide contributes to its distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.

Biological Activity

The compound 2-(2-(1H-pyrrol-1-yl)thiazol-4-yl)-N-(4-(furan-2-yl)thiazol-2-yl)acetamide is a thiazole-based derivative that has garnered attention for its potential biological activities. Thiazole and pyrrole moieties are known for their diverse pharmacological properties, including antibacterial, anticancer, and anticonvulsant effects. This article reviews the biological activity of this compound, focusing on its synthesis, structure-activity relationships (SAR), and various biological evaluations.

Synthesis

The synthesis of thiazole derivatives typically involves multi-step reactions that can include cyclization and functional group modifications. The specific synthesis pathway for our compound involves the condensation of pyrrole and thiazole derivatives, followed by acetamide formation. The detailed synthetic route can be outlined as follows:

- Formation of Thiazole Ring : Reaction of 2-amino thiazole with appropriate reagents to form the thiazole backbone.

- Pyrrole Integration : Introduction of the pyrrole group via cyclization reactions.

- Acetamide Formation : Final acetamide formation through reaction with acetic anhydride or similar reagents.

Antitumor Activity

Recent studies indicate that compounds containing thiazole and pyrrole rings exhibit significant anticancer properties. For instance, related thiazole derivatives have shown cytotoxic activity against various cancer cell lines. The mechanism often involves the inhibition of critical cellular pathways such as apoptosis regulation and DNA repair processes.

| Compound | IC50 (µM) | Cell Line |

|---|---|---|

| Thiazole Derivative A | 1.61 ± 1.92 | A431 |

| Thiazole Derivative B | 1.98 ± 1.22 | Jurkat |

The presence of electron-donating groups on the phenyl ring enhances the cytotoxic activity, suggesting a strong structure-activity relationship (SAR) that can be exploited for drug design .

Antibacterial Activity

Thiazoles have also been reported to exhibit antibacterial properties against both Gram-positive and Gram-negative bacteria. Compounds similar to our target have demonstrated MIC values in the range of 31.25 µg/mL against Staphylococcus epidermidis, indicating their potential as antimicrobial agents.

| Compound | MIC (µg/mL) | Bacterial Strain |

|---|---|---|

| Thiazole Derivative C | 31.25 | Staphylococcus epidermidis |

| Thiazole Derivative D | 15.00 | E. coli |

The SAR analysis indicates that substitutions on the thiazole ring significantly influence antibacterial efficacy, particularly when combined with other functional groups .

Anticonvulsant Activity

Research has shown that certain thiazole derivatives possess anticonvulsant properties, making them candidates for epilepsy treatment. In a study evaluating various thiazole analogs, one compound exhibited complete protection against seizures in animal models.

Structure-Activity Relationship (SAR)

The SAR studies indicate that:

- Electron-Donating Groups : Enhance biological activity by stabilizing reactive intermediates.

- Substituent Positioning : The position of substituents on the aromatic rings can significantly affect potency.

For example, compounds with methoxy or methyl groups at specific positions on the phenyl ring showed improved activity compared to their unsubstituted counterparts .

Case Studies

- Study on Antitumor Activity : A recent investigation evaluated a series of thiazole derivatives for their anticancer properties in vitro against different cancer cell lines, demonstrating that modifications in the thiazole structure could lead to enhanced cytotoxicity.

- Antibacterial Screening : Another study screened various substituted thiazoles against common bacterial strains, revealing promising candidates with MIC values lower than standard antibiotics like ampicillin.

Q & A

Q. What are the key steps in synthesizing 2-(2-(1H-pyrrol-1-yl)thiazol-4-yl)-N-(4-(furan-2-yl)thiazol-2-yl)acetamide, and how is its structure validated?

Answer: The synthesis typically involves multi-step reactions:

Thiazole core formation : Condensation of thioamides with α-haloketones under reflux in ethanol or dichloromethane.

Pyrrole and furan coupling : Using Suzuki-Miyaura cross-coupling or nucleophilic substitution to attach heterocyclic moieties.

Acetamide linkage : Reacting the intermediate with activated acetic acid derivatives (e.g., chloroacetyl chloride) in the presence of a base like triethylamine.

Q. Structural validation methods :

- NMR spectroscopy (¹H and ¹³C) to confirm connectivity of thiazole, pyrrole, and furan groups .

- Mass spectrometry (MS) for molecular weight verification .

- HPLC for purity assessment (>95% purity threshold) .

Q. What spectroscopic techniques are critical for characterizing this compound, and how are discrepancies in data resolved?

Answer: Key techniques include:

- FT-IR : Identifies functional groups (e.g., C=O stretch at ~1650 cm⁻¹ for acetamide) .

- 2D NMR (COSY, HSQC) : Resolves overlapping signals in complex heterocyclic systems .

- X-ray crystallography : Provides unambiguous confirmation of stereochemistry (if crystalline) .

Q. Resolving discrepancies :

- Compare experimental data with computational simulations (e.g., DFT calculations for NMR chemical shifts).

- Cross-validate using alternative solvents (e.g., DMSO-d₆ vs. CDCl₃) to eliminate solvent-induced shifts .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve synthetic yields of this compound?

Answer: Optimization strategies :

- Solvent selection : Polar aprotic solvents (e.g., DMF) enhance nucleophilicity in coupling steps .

- Catalyst screening : Palladium catalysts (e.g., Pd(PPh₃)₄) for efficient cross-coupling .

- Temperature control : Maintain 60–80°C for exothermic reactions to prevent side products .

Case study : A 20% yield increase was achieved by replacing THF with DMF in the acetamide coupling step, as confirmed by TLC monitoring .

Q. What methodologies are recommended for studying its interaction with biological targets like kinases or antimicrobial enzymes?

Answer: In vitro assays :

- Enzyme inhibition : Measure IC₅₀ values using fluorogenic substrates (e.g., ATPase-Glo™ for kinase inhibition) .

- Molecular docking : Use AutoDock Vina to predict binding modes to targets like EGFR or DNA gyrase .

Q. In silico tools :

- QSAR models : Correlate substituent effects (e.g., electron-withdrawing groups on thiazole) with activity .

- MD simulations : Assess binding stability over 100-ns trajectories (AMBER or GROMACS) .

Q. How can contradictory data in biological activity studies be analyzed?

Answer: Root causes :

- Variability in assay conditions (e.g., cell line heterogeneity, serum concentration).

- Compound stability issues (e.g., hydrolysis in aqueous media).

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.